6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Description
Properties
IUPAC Name |
6-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCGHAJKBRBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)NS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111248-91-0 | |
| Record name | 6-chloro-1,3-dihydro-2,1-benzothiazole-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzenesulfonamide with sulfuryl chloride in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted isothiazoles .
Scientific Research Applications
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Spectroscopic Features: IR spectra consistently show SO₂ asymmetric/symmetric stretching bands (~1330–1160 cm⁻¹), while ¹H-NMR shifts reflect substituent electronic effects (e.g., deshielding by the cyano group at C7) .
Biological Activity
Overview
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound belonging to the isothiazole family. Its unique structure, which incorporates both sulfur and nitrogen atoms, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains.
The biological activity of this compound is largely attributed to its interaction with various enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. By inhibiting COX activity, this compound demonstrates significant anti-inflammatory properties .
Target Enzymes and Pathways
- COX Enzymes : Inhibition leads to reduced synthesis of prostaglandins.
- Oxidative Stress Response Genes : Modulates gene expression related to oxidative stress, enhancing cellular defense mechanisms against oxidative damage.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines, potentially through induction of apoptosis and inhibition of cell proliferation.
- Analgesic Properties : Provides pain relief by modulating inflammatory pathways.
Research Findings and Case Studies
Recent studies have highlighted the compound's effectiveness in various experimental models:
-
Anticancer Studies :
- In vitro studies showed that the compound significantly reduced cell viability in cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins, which are critical in regulating apoptosis .
-
Anti-inflammatory Effects :
- Experimental models of inflammation demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines and markers such as TNF-alpha and IL-6.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains chlorine; sulfur-nitrogen ring | Anti-inflammatory; Antimicrobial; Antitumor |
| 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide | Lacks chlorine; similar core structure | Moderate antimicrobial properties |
| 6-Chlorobenzothiazole | Similar chlorine substituent; different ring | Antimicrobial; less potent than target compound |
Synthesis and Preparation Methods
The synthesis of this compound typically involves cyclization reactions starting from precursors like 2-chlorobenzenesulfonamide. The reaction conditions are optimized for yield and purity using various reagents including sulfuryl chloride under basic conditions .
Q & A
Q. What experimental controls validate the selectivity of catalytic systems in cross-coupling reactions?
- Methodological Answer :
- Blank reactions : Omit catalyst to confirm no background coupling.
- Isotope labeling : Use deuterated substrates (e.g., C₆D₅-Bpin) to track regioselectivity via ²H-NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
